5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
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Description
5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is a useful research compound. Its molecular formula is C11H7BrClNO2 and its molecular weight is 300.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole and its derivatives have been explored for their potential in various biological applications. For instance, studies have shown the synthesis of related compounds with demonstrated antitubercular and antimicrobial activities. The synthesis involves condensing specific aryl methyl ketones with hydroxylamine hydrochloride (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Applications in Organic Synthesis
In the realm of organic chemistry, the compound has been used in the synthesis of 5-substituted isoxazole-4-carboxylic esters. These esters are vital as they are starting materials for biomimetic synthesis of significant compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Antiviral and Cytotoxic Activities
Research has also been conducted on the synthesis of new pyrazole- and isoxazole-based heterocycles that include this compound derivatives. These compounds have shown promising antiviral activities, particularly against Herpes simplex type-1 (HSV-1), and cytotoxic activities, highlighting their potential in the development of new therapeutic agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Chemical Structure and Properties
The chemical structure and properties of related isoxazole compounds have been extensively studied, providing insights into their behavior in different solvents and conditions. This knowledge is crucial for understanding their reactivity and potential applications in various fields (Boulton & Katritzky, 1961).
Synthesis Techniques
Advanced synthesis techniques for creating derivatives of isoxazole compounds have been developed. These methods focus on increasing the purity and yield of the target compounds, which is essential for their use in scientific research and potential pharmaceutical applications (Kislyi, Danilova, & Semenov, 2005).
Properties
IUPAC Name |
2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGJKFYGYXITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384097 |
Source
|
Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258506-49-9 |
Source
|
Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 258506-49-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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